2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde
Overview
Description
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxy and aldehyde functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Temperature: 80-120°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 2-(1-Methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carboxylic acid.
Reduction: Formation of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: Serves as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-methanol
- 2-(1-Methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carboxylic acid
- 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-amine
Uniqueness
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups, which provide versatility in chemical reactions. This dual functionality allows for a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,15)10-8(7-14)9-5-3-4-6-13(9)12-10/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDPDFHHZQNXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN2C=CC=CC2=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723424 | |
Record name | 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943133-29-7 | |
Record name | 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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